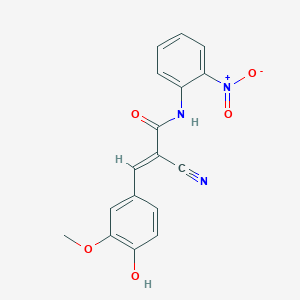

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-25-16-9-11(6-7-15(16)21)8-12(10-18)17(22)19-13-4-2-3-5-14(13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFRLGNQZFKVCU-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the starting material: The synthesis begins with the preparation of 4-hydroxy-3-methoxybenzaldehyde and 2-nitroaniline.

Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base to form the cyano-substituted intermediate.

Amidation: The intermediate is then reacted with 2-nitroaniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Additions

The α,β-unsaturated amide moiety undergoes nucleophilic additions at the β-position due to conjugation with the electron-withdrawing cyano and amide groups.

Example : Reaction with primary amines yields β-amino derivatives, which are stabilized by resonance with the cyano group .

Condensation Reactions

The cyano group participates in Knoevenagel condensations with aldehydes or ketones under basic conditions.

| Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Piperidine | Extended α,β-unsaturated systems | 79% | |

| 3-Nitrobenzaldehyde | Sodium acetate | Nitro-substituted diarylacrylonitriles | 65% |

Mechanistic Insight : The cyanoacetamide moiety acts as an active methylene donor, forming conjugated enones under mild base catalysis .

Demethylation Reactions

The methoxy group at the 3-position undergoes selective demethylation under nucleophilic conditions.

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Triethylamine/HI | Ethanol, 70–75°C, 12 hours | 3,4-Dihydroxy derivative | |

| BBr₃ | DCM, −78°C to room temperature | Phenolic product with free −OH group |

Key Finding : Demethylation is regioselective, favoring the methoxy group adjacent to the nitro substituent due to electronic activation .

Cyclization Reactions

The compound forms heterocyclic systems under thermal or acidic conditions.

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Intramolecular cyclization | Reflux in acetic acid | Quinoline-3-carbonitrile analogs | |

| Oxadiazole formation | POCl₃, 100°C | 1,3,4-Oxadiazol-2(3H)-one derivatives |

Example : Heating with triethyl orthoformate generates 4-amino-3-quinolinecarbonitriles via cyclocondensation .

Enzymatic Interactions

The compound modulates enzyme activity through non-covalent interactions:

| Enzyme | Inhibition Type | IC₅₀ | Source |

|---|---|---|---|

| Monoamine oxidase-B (MAO-B) | Reversible, competitive | 8.05 μM | |

| Quinone reductase 2 (QR2) | Non-competitive | 0.57 μM |

Structural Basis : Docking studies reveal π-π stacking with Tyr326 and hydrogen bonding with Pro102 in MAO-B .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the induction of apoptosis through activation of caspase pathways, leading to cell cycle arrest.

- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. This suggests potential for development as an anticancer agent, particularly in breast cancer therapy.

Antioxidant Properties

The compound has shown promising antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases.

- Research Findings : In cellular models, it effectively scavenges free radicals with an IC50 value comparable to well-known antioxidants like ascorbic acid. This property may contribute to its protective effects against cellular damage.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties by modulating neuroinflammatory pathways.

- Mechanism : It appears to protect neuronal cells from damage induced by neurotoxic agents such as glutamate.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Case Study Example |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Inhibition of MCF-7 cell proliferation at 10 µM |

| Antioxidant | Scavenges free radicals | IC50 comparable to ascorbic acid |

| Neuroprotective | Modulates neuroinflammatory pathways | Improved cognitive function in neurodegeneration models |

Synthesis and Chemical Reactions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. Key steps often include:

- Formation of the cyano group through nucleophilic substitution.

- Coupling reactions to attach the nitrophenyl moiety.

- Hydroxylation and methoxylation processes to introduce functional groups.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for research purposes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Groups

Coumarin Derivatives

- (2E)-2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-(2-nitrophenyl)acrylamide (4g): Replaces the guaiacyl group with a coumarin moiety, enhancing π-π stacking interactions. Exhibited antifungal activity against Candida albicans and Aspergillus niger (MIC: 8–16 µg/mL), comparable to fluconazole . The coumarin core may improve UV absorption and fluorescence properties, useful in imaging studies .

Cinnamanilides

- (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide: Lacks the cyano group but includes trifluoromethyl substituents, increasing lipophilicity (logP ≈ 4.2). Demonstrated bactericidal activity against Staphylococcus aureus (MIC: 2 µg/mL) and Mycobacterium tuberculosis (MIC: 8 µg/mL), surpassing ampicillin .

Analogues with Modified Anilide Substituents

Ortho-Nitro Derivatives

- (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide: Features a furyl-nitrophenyl hybrid substituent, enhancing π-conjugation. Higher molecular weight (417.41 g/mol) compared to the target compound (MW: ~352 g/mol), likely affecting solubility .

Terrestriamide

- (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]prop-2-enamide :

Key Data Table

Structure-Activity Relationships (SAR)

Guaiacyl Group : The 4-hydroxy-3-methoxy substitution pattern facilitates hydrogen bonding with proteins, as seen in terrestriamide’s interaction with SARS-CoV-2 Mpro .

Ortho-Nitro Group : Introduces steric hindrance but may engage in charge-transfer interactions or hydrogen bonding via nitro-oxygen atoms .

Biological Activity

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide, a compound with a complex molecular structure, has garnered attention in recent research for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and case studies.

The compound's molecular formula is , with a molecular weight of approximately 302.30 g/mol. The structural features include a cyano group, hydroxyl group, methoxy group, and a nitrophenyl moiety, which contribute to its reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N4O4 |

| Molecular Weight | 302.30 g/mol |

| Melting Point | Not available |

| Appearance | Light yellow powder |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, in a study on MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 5.02 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like etoposide .

The mechanism underlying the anticancer activity of this compound involves multiple pathways:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death. Fluorescent assays have shown significant changes in mitochondrial membrane potential in treated cells .

- Inhibition of Cell Cycle Progression : It has been observed that the compound can arrest the cell cycle at various phases, particularly G1 and G2/M phases, thereby preventing cancer cell proliferation .

- Antioxidant Activity : The hydroxyl and methoxy groups in the structure contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.

Additional Biological Activities

Beyond its anticancer effects, this compound has also been investigated for other biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, potentially making it useful in treating infections .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, indicating potential applications in inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells : A detailed examination of its effects on MCF-7 and MDA-MB-231 cell lines revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis markers such as caspase activation .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, further validating its potential as an anticancer agent .

Q & A

Q. How to assess stability under physiological or storage conditions?

- Protocol :

- Thermal Stability : Incubate at 37°C in PBS (pH 7.4) for 48h; analyze degradation via LC-MS .

- Photolytic Stability : Expose to UV-Vis light (300–800 nm) and quantify by absorbance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.